ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group at the 4-position and a bromophenyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The pyrazole ring and the ester group can participate in oxidation and reduction reactions, respectively.
Coupling reactions: The compound can be used in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the pyrazole ring or ester group.
Scientific Research Applications
Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its pyrazole core.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the ester group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and binding properties.
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate: The position of the bromine atom on the phenyl ring can influence the compound’s chemical and biological properties.
Uniqueness
Ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the bromine atom, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
ethyl 5-(3-bromophenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJBNVQJJGTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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